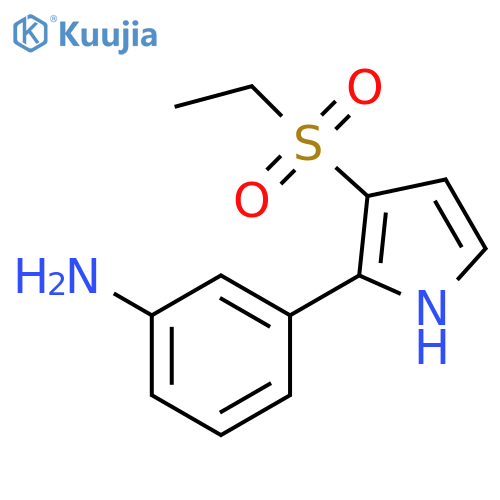

Cas no 1708445-62-8 (3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine)

1708445-62-8 structure

商品名:3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine

CAS番号:1708445-62-8

MF:C12H14N2O2S

メガワット:250.316761493683

CID:5152248

3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine 化学的及び物理的性質

名前と識別子

-

- 3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine

- Benzenamine, 3-[3-(ethylsulfonyl)-1H-pyrrol-2-yl]-

-

- インチ: 1S/C12H14N2O2S/c1-2-17(15,16)11-6-7-14-12(11)9-4-3-5-10(13)8-9/h3-8,14H,2,13H2,1H3

- InChIKey: PXKVOIOGVBCCSA-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC=CC(C2=C(S(CC)(=O)=O)C=CN2)=C1

3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM510115-1g |

3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline |

1708445-62-8 | 97% | 1g |

$*** | 2023-03-30 |

3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

1708445-62-8 (3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine) 関連製品

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量